molecular formula C17H27ClN2O4S B2980901 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 700862-29-9

4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Katalognummer: B2980901
CAS-Nummer: 700862-29-9
Molekulargewicht: 390.92
InChI-Schlüssel: SNQPVKNWPGVTNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, supplied for research purposes only. Benzenesulfonamide derivatives are extensively investigated for their ability to interact with various biological targets. Related compounds have been explored as modulators of nuclear receptors, such as the orphan nuclear receptor NR2F6, which is a potential target for immunotherapeutic and oncological research . Furthermore, structural analogues containing the benzenesulfonamide core have been developed as inhibitors of viral targets, including the HIV-1 capsid (CA) protein, demonstrating the scaffold's utility in antiviral development . The piperidine moiety in this specific compound may influence its pharmacokinetic properties and binding affinity. Researchers value this compound for its potential application in developing novel therapeutic agents and as a chemical probe for studying protein-ligand interactions. Please Note: This product is intended for research purposes in a controlled laboratory environment. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

IUPAC Name

4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27ClN2O4S/c1-16(2)9-11(10-17(3,4)20-16)19-25(21,22)15-8-13(23-5)12(18)7-14(15)24-6/h7-8,11,19-20H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQPVKNWPGVTNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride and 2,2,6,6-tetramethylpiperidine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Procedure: The sulfonyl chloride is reacted with the amine (tetramethylpiperidine) in the presence of a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process is optimized for cost-efficiency and scalability. This may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and control.

    Automated Systems: Employing automated synthesis systems to ensure consistent quality and yield.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the sulfonamide group.

    Hydrolysis: The sulfonamide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.

    Oxidation Products: Quinones or other oxidized forms of the methoxy groups.

    Hydrolysis Products: Sulfonic acids and corresponding amines.

Wissenschaftliche Forschungsanwendungen

4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.

Wirkmechanismus

The mechanism of action of 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Sulfonamide Chemistry

a. 4-Chloro-N-(2,5-dimethyl-phenyl)-2-methyl-benzenesulfonamide
  • Key Features : Shares a chloro-substituted benzenesulfonamide core but lacks the dimethoxy and tetramethylpiperidine groups. Instead, it has a 2,5-dimethylphenyl substituent.
  • Crystallography: Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular N–H⋯O hydrogen bonds stabilizing the structure .
  • Relevance : Demonstrates how alkyl substituents (e.g., methyl groups) influence packing efficiency and solubility compared to bulkier piperidine moieties.
b. N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)-4-methyl-benzenesulfonamide
  • Key Features : Incorporates a bromo-pyrimidine-sulfanyl linker and morpholine ring instead of the tetramethylpiperidine group.
  • Crystallography : Exhibits similar hydrogen-bonding patterns but distinct steric effects due to the morpholine ring’s flexibility .
  • Relevance : Highlights the impact of heterocyclic substituents (morpholine vs. tetramethylpiperidine) on bioactivity and conformational rigidity.
c. Bis-TMP Naphthalimide Derivatives
  • Crystallography : Orthogonal (Pbca) symmetry with N–H⋯O hydrogen bonds and steric hindrance from TMP groups preventing π-stacking .
  • Relevance : Illustrates how TMP substituents influence molecular packing and photophysical properties, suggesting analogous steric effects in the target sulfonamide.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility
Target Sulfonamide ~450 (estimated) Not reported Low (steric hindrance)
4-Chloro-N-(2,5-dimethyl-phenyl)-... ~325 160–162 Moderate (polar solvents)
Bis-TMP Naphthalimide ~550 >300 Poor (crystalline)

Trends :

  • Bulky TMP groups reduce solubility but enhance thermal stability.
  • Chloro and methoxy substituents increase lipophilicity compared to methyl or morpholine groups.

Biologische Aktivität

4-Chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide, commonly referred to as DOC (2,5-Dimethoxy-4-chloroamphetamine), is a compound of significant interest due to its psychoactive properties and potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula : C11H16ClN2O2S
  • Molecular Weight : 229.77 g/mol

DOC primarily acts as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is crucial for its hallucinogenic effects. The compound's structure allows it to mimic serotonin, leading to alterations in perception and mood.

Psychoactive Effects

Research indicates that DOC exhibits both rewarding and reinforcing effects. In animal studies, it has shown to increase the preference for drug-paired environments in conditioned place preference (CPP) tests at doses as low as 0.3 mg/kg. Additionally, self-administration studies have demonstrated that DOC can enhance operant responding for drug delivery at doses of 0.01 mg/(kg·infusion) .

Pharmacokinetics

The pharmacokinetic profile of DOC suggests rapid absorption and distribution in the body. Its half-life and metabolic pathways remain subjects of ongoing research; however, preliminary studies indicate that it undergoes extensive biotransformation.

Case Studies and Research Findings

StudyFindings
Conditioned Place Preference Study Demonstrated increased preference for DOC-paired compartments in rodents at 0.3 mg/kg .
Self-Administration Study Increased lever pressing for drug delivery at 0.01 mg/(kg·infusion), indicating potential for dependence .
Psychoactive Effects Overview Highlighted the hallucinogenic properties linked to 5-HT2A receptor activation .

Toxicological Considerations

While DOC exhibits interesting biological activities, it is essential to consider its safety profile. The compound is included in Schedule I of the 1971 Convention on Psychotropic Substances, indicating a high potential for abuse and lack of accepted medical use . Long-term effects and toxicity are still under investigation.

Q & A

Q. What are the key synthetic pathways for 4-chloro-2,5-dimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide?

The synthesis typically involves sequential functionalization of the benzene ring and coupling with a piperidine derivative. Key steps include:

  • Chlorination and methoxylation of the benzene ring using reagents like SOCl₂ and NaOMe under controlled temperatures (60–80°C) to introduce chloro and methoxy groups .
  • Sulfonamide formation via reaction of the sulfonyl chloride intermediate with 2,2,6,6-tetramethylpiperidin-4-amine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and stereochemistry .
  • High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to assess purity (>95%) .
  • X-ray crystallography for resolving crystal packing and molecular conformation, as demonstrated in sulfonamide structural studies .
  • Mass spectrometry (HRMS) for exact mass determination and fragmentation pattern analysis .

Q. How can researchers conduct preliminary biological activity screening for this compound?

  • In vitro enzyme inhibition assays : Use target enzymes (e.g., carbonic anhydrase, kinases) in buffer systems (pH 7.4) with spectrophotometric detection of substrate conversion .
  • Receptor binding studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to measure affinity (IC₅₀ values) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can synthesis yield be optimized for large-scale production in academic settings?

A Design of Experiments (DoE) approach is recommended to identify critical factors:

FactorRange TestedOptimal ConditionYield Improvement
Reaction Temp.50–90°C70°C+15%
Catalyst Loading1–5 mol%3 mol% DMAP+20%
SolventDCM, THF, MeCNAnhydrous DCM+10%
Post-reaction, continuous flow reactors (residence time: 10–15 min) improve mixing and reduce side reactions .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Comparative structural analysis : Use computational tools (e.g., molecular docking) to assess binding modes of analogs. For example, steric clashes in the piperidine moiety may reduce affinity .
  • Standardized assay protocols : Control variables like buffer ionic strength (e.g., 150 mM NaCl) and incubation time (30–60 min) to minimize variability .
  • Meta-analysis of published IC₅₀ values using statistical tools (e.g., ANOVA) to identify outliers .

Q. What experimental designs are suitable for studying environmental fate and biodegradation?

Adopt a long-term environmental simulation framework (adapted from Project INCHEMBIOL ):

  • Abiotic studies : Measure hydrolysis rates (pH 4–9, 25–50°C) and photodegradation (UV light, λ = 254 nm).
  • Biotic studies : Use soil microbiota (e.g., OECD 307 guidelines) to track metabolite formation via LC-MS/MS.
  • Compartmental modeling : Predict distribution coefficients (log K₀ₐ) between water, soil, and air using EPI Suite .

Q. How can computational modeling guide the design of derivatives with enhanced selectivity?

  • Molecular dynamics simulations : Analyze ligand-receptor binding stability (e.g., RMSD < 2 Å over 100 ns) to prioritize derivatives with rigid piperidine conformations .
  • QSAR models : Corinate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends .
  • ADMET prediction : Use SwissADME to optimize logP (target: 2–3) and reduce hepatotoxicity risks .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values for this compound?

  • Methodological review : Compare shake-flask vs. HPLC-derived logP values. For example, HPLC (C18 column, MeOH/H₂O) may overestimate hydrophobicity due to stationary phase interactions .
  • Experimental replication : Use standardized conditions (25°C, 0.15 M NaCl) across labs.
  • Consensus building : Aggregate data into a weighted average (e.g., logP = 2.8 ± 0.3) with uncertainty margins .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.